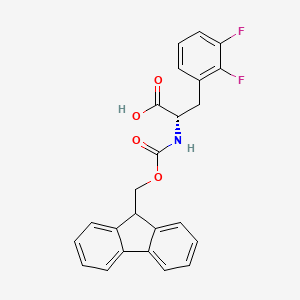

Fmoc-2,3-Difluoro-L-Phenylalanine

Description

Context of Non-Canonical Amino Acids in Chemical Biology

In the realm of chemical biology, the 20 canonical amino acids have long been recognized as the fundamental building blocks of proteins. However, the exploration of non-canonical amino acids (ncAAs), also known as unnatural amino acids, is broadening the horizons of protein engineering and drug discovery. thedailyscientist.org Unlike their canonical counterparts, ncAAs are not naturally encoded in the genetic makeup of most organisms for protein synthesis. thedailyscientist.orgwikipedia.org These unique amino acids can be found in some natural sources like plants and bacteria or can be chemically synthesized. thedailyscientist.org

The significance of ncAAs lies in their distinct chemical structures and properties, which arise from varied side chains and backbones. thedailyscientist.org Their incorporation into peptides and proteins allows researchers to expand the chemical diversity of these biomolecules, leading to enhanced activities and the creation of novel structures and functions. thedailyscientist.orgrsc.org This expansion of the genetic code is a powerful tool for studying protein function within living cells. By integrating ncAAs, scientists can monitor or manipulate protein interactions and functions, which aids in identifying drug targets and understanding molecular mechanisms. thedailyscientist.org The application of ncAAs is a promising, albeit complex, field that is increasingly recognized for its importance in understanding biological processes and developing new therapeutic strategies. thedailyscientist.org

Strategic Role of Fluorine in Amino Acid Derivatives and Bioactives

The introduction of fluorine into amino acid derivatives and other bioactive molecules is a strategic approach widely used in medicinal chemistry and chemical biology. mdpi.com Fluorination can profoundly alter the physicochemical properties of the parent molecule, such as its acidity, basicity, hydrophobicity, and conformation. researchgate.net Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, its incorporation can lead to enhanced metabolic stability, a crucial factor in drug design. researchgate.netnih.gov

The strategic placement of fluorine atoms can also improve a molecule's binding affinity and selectivity for its biological target. nih.govnih.gov Furthermore, the unique properties of fluorine make it an excellent probe for various analytical techniques. The stable isotope, fluorine-19 (¹⁹F), is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of molecular interactions and conformational changes. mdpi.comnih.gov The positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is a key component in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.gov The site-selective introduction of fluorine into amino acids and peptides has therefore become a valuable method for modifying their biological and physical properties for therapeutic and research applications. rsc.org

Overview of Fmoc-Protected Amino acids in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. A key aspect of this process is the use of protecting groups to prevent unwanted side reactions during the sequential addition of amino acids. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino group of amino acids in SPPS. altabioscience.comcreative-peptides.com

The Fmoc group is stable under various reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638). creative-peptides.com This orthogonality is a significant advantage over other protecting groups, such as the tert-butoxycarbonyl (Boc) group, which requires acidic conditions for removal that can potentially damage sensitive parts of the peptide. creative-peptides.com The use of Fmoc chemistry allows for a gentler synthesis process, which is particularly beneficial for creating long or complex peptides, including those with post-translational modifications like glycosylation or phosphorylation. creative-peptides.comnih.gov The widespread adoption of Fmoc-protected amino acids, driven by their commercial availability and suitability for automated synthesis, has made Fmoc SPPS a cornerstone of modern peptide chemistry. altabioscience.com

Significance of Fmoc-2,3-Difluoro-L-Phenylalanine as a Research Building Block

This compound represents a specialized building block that combines the features of Fmoc protection with the unique properties of a difluorinated amino acid. achemblock.com As an Fmoc-protected amino acid, it is designed for direct use in Fmoc-based solid-phase peptide synthesis, allowing for its precise incorporation into a peptide sequence. altabioscience.comrsc.org

The presence of two fluorine atoms on the phenyl ring of phenylalanine is of particular interest. This modification can induce significant changes in the peptide's local conformation, electronic properties, and hydrophobicity. researchgate.net These alterations can be exploited to enhance peptide stability, modulate biological activity, and probe peptide-protein interactions. Fmoc-phenylalanine and its derivatives are known to be building blocks for creating functional materials, such as self-assembling hydrogels. researchgate.netnih.govresearchgate.net Therefore, this compound serves as a valuable tool for researchers in medicinal chemistry and materials science, enabling the synthesis of novel peptides and biomaterials with tailored properties. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEDJBJASVXQIC-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Peptide and Peptidomimetic Design and Synthesis

Incorporation of Fmoc-2,3-Difluoro-L-Phenylalanine via Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard choice for the solid-phase peptide synthesis (SPPS) of peptides, and this compound is designed for direct use in this well-established methodology. nih.gov The Fmoc group provides a base-labile protecting group for the α-amine of the amino acid, allowing for its sequential addition to a growing peptide chain attached to a solid support.

The general workflow for incorporating this compound into a peptide sequence via SPPS follows a standard cycle:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent to form a reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated amino acid is then coupled to the newly deprotected N-terminus of the resin-bound peptide.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence. While standard SPPS protocols are generally applicable, the specific steric and electronic properties of this compound may necessitate optimization of coupling times or the use of more potent coupling reagents to ensure efficient incorporation, particularly in sterically hindered sequences. However, detailed research findings specifically outlining optimized protocols for this compound are not extensively available in the public scientific literature.

Table 1: General Parameters for SPPS Incorporation of this compound

| Parameter | Typical Conditions |

| Resin | Wang, Rink Amide, or 2-Chlorotrityl Chloride resin |

| Deprotection Solution | 20% Piperidine in DMF |

| Coupling Reagents | DIC/HOBt, HBTU/HOBt/DIPEA, or HATU/DIPEA |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature |

Note: This table represents general SPPS conditions. Specific optimization for this compound may be required.

Modulation of Peptide Conformation and Structure through Difluorination

The difluorination at the ortho and meta positions can lead to a redistribution of the electron density of the aromatic ring, potentially affecting cation-π interactions, which are crucial for molecular recognition and protein folding. fu-berlin.denih.gov Furthermore, the steric bulk of the fluorine atoms, although minimal, can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the side chain, leading to a preference for specific rotameric states. This can, in turn, induce or stabilize specific secondary structures such as β-turns or helical conformations within the peptide.

While the general effects of fluorination on peptide conformation are recognized, detailed conformational studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD), specifically on peptides containing 2,3-Difluoro-L-phenylalanine are limited in the available scientific literature. Such studies would be crucial to precisely quantify the impact of this specific substitution pattern on peptide backbone and side-chain dihedral angles.

Table 2: Potential Conformational Effects of 2,3-Difluorination on Peptides

| Conformational Aspect | Potential Effect of 2,3-Difluoro-L-Phenylalanine |

| Secondary Structure | May promote or stabilize β-turns or helical structures. |

| Side Chain Conformation | Can restrict rotational freedom, favoring specific rotamers. |

| Intermolecular Interactions | May alter cation-π and other non-covalent interactions. |

| Overall 3D Structure | Can lead to more defined and stable peptide conformations. |

Note: The effects listed are based on general principles of amino acid fluorination; specific data for the 2,3-difluoro isomer is not widely reported.

Enhancement of Peptide Stability and Bioactivity

A key driver for the use of fluorinated amino acids in peptide design is the enhancement of metabolic stability and, in many cases, improved bioactivity. nih.gov Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The introduction of fluorine atoms can render the peptide less recognizable by these enzymes, thereby increasing its half-life in vivo.

The C-H bonds at the 2 and 3 positions of the phenylalanine ring are potential sites for enzymatic oxidation. Replacing these with C-F bonds, which are significantly stronger, can block this metabolic pathway. fu-berlin.de Moreover, the altered conformation of peptides containing 2,3-Difluoro-L-phenylalanine may also contribute to increased resistance to proteolysis by preventing the peptide from adopting the necessary conformation to fit into the active site of a protease.

The enhanced stability can lead to prolonged exposure of the peptide to its biological target, which can translate to increased bioactivity. Additionally, the modified electronic properties of the difluorinated phenyl ring can lead to altered binding affinities and selectivities for target receptors or enzymes. chemimpex.com While the principle of enhanced stability through fluorination is well-established, specific quantitative data on the degree of stability and bioactivity enhancement conferred by 2,3-Difluoro-L-phenylalanine in various peptide scaffolds is not extensively documented in scientific publications.

Table 3: Research Findings on Enhanced Peptide Stability and Bioactivity with Fluorinated Phenylalanines

| Peptide/Protein System | Fluorinated Phenylalanine Isomer | Observed Effect | Reference |

| Antimicrobial Peptide | D-enantiomers at cleavage sites | Increased resistance to proteolysis | nih.gov |

| General Peptides | General Fluorination | Increased catabolic stability | nih.gov |

Note: This table provides examples of stability enhancement with fluorinated amino acids in general, as specific data for 2,3-Difluoro-L-phenylalanine is limited.

Development of Proteolytically Resistant Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids like 2,3-Difluoro-L-phenylalanine is a key strategy in the development of proteolytically resistant peptidomimetics. nih.gov

By replacing a standard phenylalanine residue with its 2,3-difluoro counterpart, medicinal chemists can design peptidomimetics that retain the desired biological activity while being less susceptible to enzymatic degradation. This is particularly important for the development of orally administered peptide-based drugs, which must survive the harsh proteolytic environment of the gastrointestinal tract.

The design of such peptidomimetics often involves iterative cycles of synthesis and biological evaluation to identify the optimal position and number of fluorinated residues to achieve the desired balance of potency and stability. While the conceptual framework for using fluorinated amino acids to create proteolytically resistant peptidomimetics is strong, specific examples and detailed in vivo studies of peptidomimetics containing 2,3-Difluoro-L-phenylalanine are not widely reported in the literature.

Design of Peptide-Based Scaffolds and Ligands for Biological Targets

Peptide-based scaffolds and ligands are essential tools in drug discovery and chemical biology for probing and modulating the function of biological targets such as receptors and enzymes. The unique properties of 2,3-Difluoro-L-phenylalanine make it an attractive building block for the design of such molecules. nih.gov

The ability of the difluorinated phenyl ring to engage in altered non-covalent interactions can be exploited to design ligands with high affinity and selectivity for their targets. For example, the modified electrostatic potential of the aromatic ring could lead to enhanced binding to a protein's active site.

Furthermore, the conformational constraints imposed by 2,3-Difluoro-L-phenylalanine can be used to pre-organize a peptide scaffold into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This approach is particularly valuable in the design of constrained or cyclic peptides, where a well-defined structure is crucial for activity. While the potential for using 2,3-Difluoro-L-phenylalanine in this context is clear, specific and detailed examples of its successful application in the design of high-affinity peptide ligands and scaffolds are not extensively available in the scientific literature.

Role in Protein Engineering and Structural Biology Investigations

Elucidation of Protein Folding Mechanisms

The process of how a protein achieves its unique three-dimensional structure is fundamental to its function. Introducing fluorinated phenylalanine analogs helps in studying these complex folding pathways. chemimpex.comchemimpex.com By replacing a native phenylalanine with 2,3-difluoro-L-phenylalanine, researchers can introduce a subtle change to the electronic and hydrophobic character of the side chain. Observing the resulting effects on folding rates and the stability of intermediates provides critical insights into the forces and interactions—such as hydrophobic packing and aromatic interactions—that guide the protein to its final, functional conformation. chemimpex.com

Assessment of Protein Stability and Dynamics

The stability of a protein is crucial for its function and therapeutic potential. The incorporation of fluorinated amino acids can significantly enhance both thermal and metabolic stability. nih.govchemimpex.com The strong carbon-fluorine bond is more resistant to enzymatic degradation compared to a carbon-hydrogen bond, which can increase the half-life of therapeutic proteins. nih.gov Furthermore, the altered electronic properties of the difluorinated phenyl ring can lead to more favorable intramolecular interactions, bolstering the protein's structural integrity. chemimpex.com For instance, studies on analogous compounds have shown that fluorination can enhance the stability and bioactivity of peptides. chemimpex.com

Analysis of Protein-Protein and Protein-Ligand Interaction Interfaces

Understanding the specific interactions at the interfaces where proteins bind to each other or to small molecule ligands is essential for drug development. Fluorinated amino acids serve as precise probes for these interactions. chemimpex.com By substituting 2,3-difluoro-L-phenylalanine at a suspected binding site, scientists can assess the contribution of that specific residue to the binding affinity. The changes in the electronic nature of the aromatic ring can either strengthen or weaken interactions like π-stacking or cation-π interactions. Research using similar fluorinated phenylalanines has demonstrated their utility in measuring binding to receptors and providing insights into molecular behavior and binding affinities. chemimpex.comnih.gov

Application of Fluorinated Amino Acids as Spectroscopic Probes (e.g., 19F NMR)

Perhaps one of the most powerful applications of this compound is its use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is an exceptionally sensitive technique for studying proteins because there is no natural background signal of fluorine in biological systems. When 2,3-difluoro-L-phenylalanine is incorporated into a protein, the fluorine atoms act as spies, reporting on their local environment. The ¹⁹F NMR signal is highly sensitive to changes in protein conformation, dynamics, and ligand binding. nih.gov This allows researchers to monitor structural changes in real-time and with high precision, making it a valuable tool for characterizing protein structure and reactivity. nih.gov

Engineering of Novel Protein Functions and Structures

The ability to modify proteins with fluorinated amino acids opens the door to creating novel protein functions and structures. By leveraging the enhanced stability and altered interaction profiles conferred by 2,3-difluoro-L-phenylalanine, scientists can engineer proteins with new and useful properties. chemimpex.comchemimpex.com This includes the design of more robust enzymes for industrial applications, therapeutic peptides with improved stability and efficacy, or the creation of advanced biomaterials. nih.govchemimpex.com The site-specific nature of the incorporation allows for a rational design approach, where specific properties can be tuned by placing the fluorinated analog at key positions within the protein structure. nih.gov

Investigations in Medicinal Chemistry and Drug Discovery Platforms

Design and Development of Novel Therapeutic Agents

The use of fluorinated phenylalanine derivatives, including the 2,3-difluoro variant, is a prominent strategy in modern drug discovery. nih.gov The introduction of fluorine atoms onto the phenyl ring of phenylalanine can profoundly modulate the parent molecule's physicochemical properties, such as its hydrophobicity, conformational preferences, electronic distribution, and metabolic stability, without a significant increase in steric bulk. nih.govwalshmedicalmedia.comtandfonline.com These modifications are leveraged to improve the efficacy and pharmacokinetic profiles of peptide-based drugs. nih.gov

A key advantage of incorporating residues like 2,3-Difluoro-L-Phenylalanine is the enhancement of a peptide's stability against enzymatic degradation. nih.govresearchgate.net This increased resistance to proteolysis prolongs the biological half-life of the therapeutic peptide, a crucial factor for its effectiveness. nih.govresearchgate.net Furthermore, research has shown that substituting standard phenylalanine with 2,3-Difluoro-L-Phenylalanine in immunogenic peptides, such as those derived from the Wilms Tumor protein (WT1), can lead to enhanced binding affinity. walshmedicalmedia.comresearchgate.net This improved affinity is often attributed to the increased hydrophobicity conferred by the fluorine atoms, which can strengthen the interaction between the peptide and its biological target, like the Major Histocompatibility Complex (MHC). walshmedicalmedia.comresearchgate.net The development of such modified peptides is a promising avenue for creating more potent therapeutic vaccines and other targeted agents. walshmedicalmedia.com

Role in Enzyme Inhibitor Design

The unique electronic properties of fluorine make fluorinated amino acids, prepared from precursors like Fmoc-2,3-Difluoro-L-Phenylalanine, valuable components in the design of potent and selective enzyme inhibitors.

Protein Tyrosine Phosphatases (PTPs) are a class of enzymes that play a crucial role in regulating cellular signal transduction pathways, and their dysregulation is linked to numerous diseases, including cancer and diabetes. nih.gov Consequently, PTPs are important targets for therapeutic intervention. nih.gov A primary strategy for inhibiting these enzymes is to design molecules that mimic the phosphotyrosine (pTyr) substrate but are resistant to the enzymatic hydrolysis reaction. nih.gov

Fluorinated phenylalanine derivatives are central to creating these non-hydrolyzable pTyr mimetics. nih.gov Researchers have successfully developed potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity, by incorporating difluorinated phenylalanines into peptides. Analogs such as phosphono(difluoromethyl)phenylalanine (F₂Pmp) and sulfono(difluoromethyl)phenylalanine (F₂Smp) serve as effective, non-hydrolyzable replacements for pTyr. nih.gov Peptides containing these mimetics have demonstrated significant inhibitory activity against PTP1B. nih.gov Similarly, small non-peptidyl molecules featuring an α,α-difluoromethylenephosphonic acid (DFMP) group have also been identified as potent PTP1B inhibitors. nih.gov

The following table details the inhibitory potency of several peptide-based PTP1B inhibitors incorporating a difluoromethylphenylalanine analog.

| Inhibitor Compound | Sequence | Target Enzyme | Inhibitory Potency (Kᵢ) |

| Inhibitor 9 | ELEF(F₂Smp)MDYE-NH₂ | PTP1B | 360 nM nih.gov |

| Inhibitor 8 | EEDE(F₂Smp)LNH₂ | PTP1B | 0.74 µM nih.gov |

| Inhibitor 7 | DADE(F₂Smp)LNH₂ | PTP1B | 3.4 µM nih.gov |

This table showcases the effectiveness of using difluoromethylphenylalanine derivatives as phosphotyrosine mimetics in PTP1B inhibitor design. Data sourced from reference nih.gov.

The potency of inhibitors containing 2,3-Difluoro-L-Phenylalanine is enhanced through several mechanisms rooted in the unique properties of the fluorine atom. Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen, allowing it to be substituted with minimal steric disruption. nih.govtandfonline.com This high electronegativity creates a strong carbon-fluorine (C-F) bond and polarizes the phenyl ring, altering its electronic character. nih.gov

This polarity can lead to favorable interactions within an enzyme's active site. The C-F bond can participate in beneficial dipolar interactions within hydrophobic pockets and, in cases of optimal geometry, can act as a weak hydrogen bond acceptor, forming stabilizing C-F···H-N interactions with backbone amides of the protein. nih.govnih.govmdpi.com In the context of PTP1B inhibitors, the electron-withdrawing difluoro-group is critical for the function of the phosphonate (B1237965) moiety, which mimics the negatively charged phosphate (B84403) of pTyr and binds within the enzyme's phosphate-binding loop. nih.govnih.govnih.gov Studies have confirmed that the fluorine atoms are essential for the potent inhibition observed in these compounds. nih.gov Furthermore, the increased hydrophobicity resulting from fluorination can enhance binding affinity through more favorable hydrophobic interactions with nonpolar residues in the active site. walshmedicalmedia.comresearchgate.net

Modulation of Receptor Binding Affinity and Selectivity

The incorporation of 2,3-Difluoro-L-Phenylalanine is a powerful tool for fine-tuning the binding affinity and selectivity of peptides for their specific biological receptors. researchgate.net The electronic perturbations caused by the fluorine atoms can alter the conformation of the amino acid's side chain and even influence the peptide's backbone structure, leading to more specific and higher-affinity interactions. nih.govresearchgate.net

For example, replacing a standard phenylalanine with a fluorinated version in endomorphin peptides has been shown to increase their binding affinity for the µ-opioid receptor. walshmedicalmedia.com Similarly, the enhanced affinity of WT1-derived peptides containing 2,3-Difluoro-L-Phenylalanine for the MHC molecule highlights the direct impact of this substitution. walshmedicalmedia.com The precise positioning of the fluorine atoms on the phenyl ring is crucial, as different isomers (e.g., 2,3-difluoro vs. 3,4-difluoro) can produce distinct effects on molecular conformation and intermolecular forces. mpg.de This allows for a "fluorine scan" approach in drug design, where different fluorinated analogs are synthesized to systematically probe the binding pocket of a receptor and optimize ligand engagement for both high affinity and selectivity. tandfonline.com

Application in Bioconjugation Strategies for Targeted Systems

This compound is an essential reagent for modern bioconjugation strategies, which aim to link peptides to other molecules like antibodies, imaging agents, or drug-delivery vehicles. researchgate.net The Fmoc group facilitates the straightforward inclusion of the fluorinated amino acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

Once synthesized, these fluorinated peptides can be used to create highly specific targeted systems. For instance, a peptide engineered to bind to a cancer-specific receptor can be synthesized with 2,3-Difluoro-L-Phenylalanine to enhance its stability and binding affinity. walshmedicalmedia.comresearchgate.net This peptide can then be conjugated to a cytotoxic drug or a nanoparticle carrier, directing the therapeutic payload specifically to tumor cells and minimizing off-target effects. researchgate.net The fluorinated residue can also serve a dual purpose; for example, if a radioactive isotope of fluorine (¹⁸F) is used, the resulting peptide becomes a targeted probe for Positron Emission Tomography (PET) imaging, allowing for non-invasive diagnosis and monitoring of disease. nih.govnumberanalytics.com

Probing Signal Transduction Pathways

Beyond its therapeutic potential, 2,3-Difluoro-L-Phenylalanine serves as a powerful spectroscopic probe for studying the complex dynamics of signal transduction pathways. nih.gov The fluorine-19 (¹⁹F) nucleus has properties that make it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy: it has a high gyromagnetic ratio, 100% natural abundance, and, most importantly, it is absent from naturally occurring biological macromolecules. nih.govresearchgate.net This lack of a biological background signal means that any ¹⁹F NMR signal comes exclusively from the labeled molecule. researchgate.net

By site-specifically incorporating 2,3-Difluoro-L-Phenylalanine into a protein or peptide involved in a signaling cascade, researchers can monitor molecular events in real-time. nih.govacs.org Changes in the chemical environment around the fluorine atoms—caused by protein folding, ligand binding, or conformational changes upon enzyme activation—result in detectable shifts in the ¹⁹F NMR spectrum. acs.org This technique provides high-resolution structural and dynamic information, allowing scientists to observe the direct consequences of inhibitor binding or protein-protein interactions within a signaling pathway, offering invaluable insights into the mechanisms of cellular regulation. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Diverse Fluorination Patterns in Amino Acid Chemistry

The synthesis and study of Fmoc-2,3-Difluoro-L-Phenylalanine are part of a broader investigation into how different fluorination patterns on an aromatic ring can fine-tune molecular properties. Researchers are systematically exploring the effects of the number and position of fluorine atoms on parameters like lipophilicity, aqueous solubility, and metabolic stability. nih.gov The introduction of fluorine is known to alter the electronic nature of the aromatic ring, influencing its ability to participate in crucial non-covalent interactions such as cation-π and π-π stacking, which are often vital for ligand-receptor binding. acs.orgnih.gov

The 2,3-difluoro pattern is of particular interest. Compared to its isomers, such as 3,4- or 3,5-difluorophenylalanine, the 2,3-substitution creates a distinct dipole moment and electronic distribution on the phenyl ring. This specific pattern can lead to unique conformational preferences and interaction profiles when the amino acid is incorporated into a peptide chain. nih.gov Synthetic strategies continue to evolve, enabling access not only to various difluoro isomers but also to more complex multifluorinated amino acids, providing a diverse toolkit for medicinal chemists. beilstein-journals.orggoogle.com This exploration is crucial for developing a predictive understanding of how specific fluorination motifs can be used to optimize the function of peptides and proteins.

Integration into Advanced Biological Systems and Models

For instance, studies with the related 3,4-difluorophenylalanine have shown that its incorporation into an antigenic peptide can selectively modulate T-cell receptor (TCR) binding affinity, enhancing it up to five-fold by primarily slowing the dissociation rate. nih.gov This highlights the potential of using difluorinated phenylalanine analogs to fine-tune critical protein-protein interactions. Patents have specifically listed 2,3-Difluorophenylalanine as a component in the design of peptide inhibitors for challenging targets like tau protein aggregation, which is implicated in Alzheimer's disease. google.com Furthermore, this amino acid is considered for inclusion in pH-sensitive peptides designed for targeted drug delivery to acidic environments such as tumors. google.comgoogleapis.com These applications demonstrate the integration of this compound into advanced therapeutic and diagnostic models.

Computational Approaches and Molecular Dynamics Simulations for Predictive Design

Computational chemistry is playing an increasingly vital role in predicting the impact of fluorination before undertaking complex synthesis. Molecular dynamics (MD) simulations are employed to model how peptides containing difluorophenylalanine will behave in a biological environment. nih.govacs.org These simulations provide insights into peptide folding, conformational stability, and the dynamics of binding to a target receptor. rcsb.orgnih.gov

For example, MD simulations have been used to explore the binding mode of peptidomimetics containing 3,5-difluorophenylalanine with the HIV-1 capsid protein, helping to rationalize structure-activity relationships. nih.gov In other studies, simulations of coiled-coil protein structures containing 3,4-difluorophenylalanine have revealed complex and long-range synergistic interactions that contribute to the hyperstability of the protein bundle. rcsb.org By applying these computational tools to 2,3-difluoro-L-phenylalanine, researchers can make more informed decisions about its placement within a peptide sequence to achieve desired outcomes, such as enhanced binding affinity or improved stability, thereby accelerating the design-build-test cycle of drug development.

| Study Focus | Computational Method | Key Insight | Reference |

| Enzyme Engineering | Molecular Dynamics (MD) | Correlated predicted backbone flexibility with experimentally observed enzyme activity. | nih.govacs.org |

| Protein Stability | MD & Crystal Structures | Revealed long-range synergistic interactions responsible for hyperstability in coiled-coils. | rcsb.org |

| Antiviral Drug Design | MD & Molecular Docking | Elucidated the binding mode of a difluorophenylalanine-containing inhibitor to the HIV-1 capsid. | nih.gov |

| TCR-Peptide Interaction | MD Simulations | Analyzed the binding forces and conformational changes upon residue replacement in T-cell receptor complexes. | amegroups.cn |

Development of Fluorinated Amino Acids as Biochemical and Analytical Tools

The unique properties of fluorine make it an excellent probe for biochemical and analytical studies. Since fluorine is virtually absent in biological systems, its presence provides a clean and highly sensitive signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Incorporating this compound into a protein allows researchers to use ¹⁹F NMR to study protein structure, dynamics, and interactions with other molecules without interference from a biological background. researcher.life The two fluorine atoms in a vicinal arrangement on the ring can provide distinct NMR signals and coupling constants that are sensitive to the local chemical environment.

Outlook on Future Pharmaceutical and Biotechnological Applications

The future for this compound and related compounds in pharmaceutical and biotechnological applications is bright. A primary advantage of incorporating fluorinated amino acids into therapeutic peptides is the enhancement of their metabolic stability. beilstein-journals.org The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation by proteases, which can significantly extend the half-life of a peptide drug in the body.

The demonstrated ability to modulate receptor binding affinity and specificity opens the door to creating more potent and selective therapeutics. nih.gov Potential applications span a wide range of diseases, from neurodegenerative disorders like Alzheimer's (tau aggregation inhibitors) to viral infections (HIV capsid inhibitors) and cancer (targeted peptide-drug conjugates). google.comnih.gov In biotechnology, the incorporation of such non-canonical amino acids is a key strategy in enzyme engineering. By altering the electronic environment of an enzyme's active site, it is possible to enhance catalytic activity, improve stability in industrial conditions, or even create entirely new enzymatic functions for biocatalysis. nih.govacs.orgacs.org As synthetic and biosynthetic incorporation methods become more robust, the use of this compound is set to become a standard tool for creating next-generation protein-based drugs and biocatalysts.

Q & A

Q. What are the common synthetic routes for Fmoc-2,3-Difluoro-L-Phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via strategies such as:

- Schöllkopf Reagent Approach : Utilizes chiral auxiliaries to introduce fluorine atoms regioselectively at the 2- and 3-positions of the phenyl ring (Scheme 8, ).

- Erlenmeyer Azalactone Synthesis : A three-component condensation involving fluorinated benzaldehydes, glycine derivatives, and acetic anhydride, followed by reductive cleavage (Scheme 9, ).

- Photooxidative Cyanation : A protecting-group-free method using singlet oxygen to generate α-amino nitriles from benzylamines, hydrolyzed to fluorinated phenylalanines (Scheme 11, ).

Reaction conditions (e.g., temperature, catalyst choice) significantly impact yield. For example, microwave irradiation reduced enantiomeric purity (34% yield, 94% ee) compared to conventional heating (43% yield) in radiolabeled synthesis (Scheme 10, ).

Q. How is this compound purified and characterized in peptide synthesis workflows?

- Methodological Answer :

- Purification : Reverse-phase HPLC or flash chromatography (e.g., using cyclohexane/ethyl acetate gradients) is standard ().

- Characterization :

- NMR : Chemical shifts (e.g., δ 7.56–7.76 for aromatic protons) confirm regiochemistry ().

- HPLC Retention Times : Used to differentiate isomers (e.g., Fmoc-D-Ala-L-Phe-OMe vs. Fmoc-L-Ala-L-Phe-OMe) ().

- Mass Spectrometry : Molecular ion peaks (e.g., [M+Na]+) validate molecular weight ().

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound synthesis, particularly for radiopharmaceutical applications?

- Methodological Answer :

- Chiral Auxiliary Use : Schöllkopf-derived methods ensure ≥94% ee ().

- Microwave vs. Conventional Heating : While microwaves accelerate reactions, they may reduce yield and ee% compared to controlled thermal conditions (Scheme 10, ).

- Isotope Exchange : For PET tracers (e.g., 2-[18F]FPhe), [18F]-fluoride exchange in DMF at 130°C ensures efficient labeling without racemization ().

Q. What analytical strategies resolve contradictions in structural or purity data for fluorinated Fmoc-amino acids?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR (1H/13C), HPLC, and MS to cross-verify structural assignments. For example, δ 0.3 ppm shifts in 1H-NMR distinguish diastereomers ().

- Chiral Stationary Phases : Use polysaccharide-derived columns (e.g., Chiralpak IA) for enantiomer separation ().

- Controlled Degradation Studies : Monitor thermal decomposition products (e.g., CO, NOx) to assess stability and purity ().

Q. How does the fluorination pattern of this compound influence its applications in peptide engineering?

- Methodological Answer :

- Steric and Electronic Effects : 2,3-Difluoro substitution enhances metabolic stability in drug candidates and modulates peptide-receptor interactions ().

- Supramolecular Assembly : Fluorine’s hydrophobicity promotes self-assembly in Fmoc-peptide hydrogels, critical for biomaterial design ().

- PET Imaging Compatibility : 2,3-Difluoro derivatives serve as precursors for 18F-labeled tracers due to favorable in vivo stability ().

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound, given limited safety data?

- Methodological Answer :

- Ecotoxicity Mitigation : Classified as water hazard level 3 (highly hazardous). Use secondary containment to prevent environmental release ().

- Reactivity Control : Avoid strong oxidizers and moisture to prevent decomposition ().

- Hygiene Practices : Use fume hoods and personal protective equipment (PPE) due to unstudied toxicological risks ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.